molecular formula C17H13N5O3S B5132636 6-(5-Nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one

6-(5-Nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one

Cat. No.: B5132636
M. Wt: 367.4 g/mol
InChI Key: RRNWTPYCEVWZSQ-UHFFFAOYSA-N
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Description

6-(5-Nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including a nitrotetrazole ring, a phenyl group, and a thiophene ring

Preparation Methods

The synthesis of 6-(5-Nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nitrotetrazole Ring: This step involves the nitration of a tetrazole precursor, often using a nitrating agent such as nitric acid in the presence of a catalyst.

    Cyclohexene Formation: The cyclohexene ring is formed through a cyclization reaction, which may involve the use of a Lewis acid catalyst.

    Thiophene and Phenyl Group Introduction: The thiophene and phenyl groups are introduced through substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-(5-Nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrotetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitrotetrazole ring can be achieved using reducing agents such as hydrogen gas in the presence of a metal catalyst, resulting in the formation of amino derivatives.

    Substitution: The phenyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organometallic reagents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(5-Nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one has several scientific research applications:

    Materials Science: This compound can be used in the development of high-energy materials and explosives due to its energetic properties.

    Medicinal Chemistry: The unique combination of functional groups makes this compound a potential candidate for drug development, particularly in targeting specific molecular pathways.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-(5-Nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrotetrazole ring can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenyl and thiophene groups can also participate in binding interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar compounds to 6-(5-Nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one include other nitrotetrazole derivatives and cyclohexene-based compounds. For example:

    5-Nitrotetrazol-2-yl Derivatives: These compounds share the nitrotetrazole ring but may have different substituents, leading to variations in their reactivity and applications.

    Cyclohexene Derivatives: Compounds with a cyclohexene ring and different functional groups can exhibit different chemical and biological properties.

Properties

IUPAC Name

6-(5-nitrotetrazol-2-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-14-10-12(15-7-4-8-26-15)9-13(11-5-2-1-3-6-11)16(14)21-19-17(18-20-21)22(24)25/h1-8,10,13,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNWTPYCEVWZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CS2)N3N=C(N=N3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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